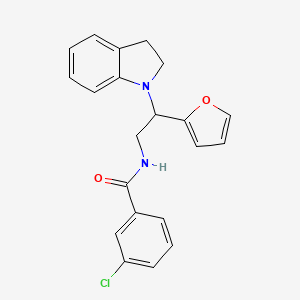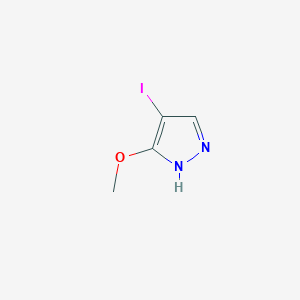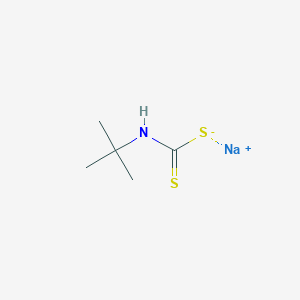![molecular formula C16H12Cl2N2O3 B2860762 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide CAS No. 902253-38-7](/img/structure/B2860762.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CB13 and belongs to the family of benzoxazole derivatives. CB13 has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
Pharmaceutical Research
This compound is utilized as a reference standard in pharmaceutical testing . It serves as a benchmark to ensure the quality and consistency of pharmaceutical products. Its precise structure and purity allow researchers to compare it against sample substances to verify their identity and potency.
Chemical Synthesis
In the field of chemical synthesis, this compound is used as a building block for the creation of more complex molecules . Its reactive sites make it a valuable precursor in the synthesis of various pharmacologically active agents.
Biocide Evaluation
Although not directly related to the exact compound , similar structures are evaluated for their use as biocides in processing coatings and paper and boards . This involves assessing their effectiveness in preventing microbial growth and ensuring product safety.
properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-2-1-3-12(8-10)19-15(21)6-7-20-13-9-11(18)4-5-14(13)23-16(20)22/h1-5,8-9H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBRQQFINLPAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)


![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)

![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)
![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)


![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)

